molecular formula C23H20N6O3 B2444576 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171007-01-4

5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2444576
CAS No.: 1171007-01-4
M. Wt: 428.452
InChI Key: XFNLXMUMQSKUNG-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-13-5-2-3-8-17(13)21-24-18(32-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)16-10-9-14-6-4-7-15(14)11-16/h2-3,5,8-11,19-20H,4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNLXMUMQSKUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC6=C(CCC6)C=C5)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indene derivative, followed by the formation of the oxadiazole ring and the triazole ring. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to improve yield and reduce costs. This could include the use of continuous flow reactors, optimization of reaction conditions, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. The oxadiazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar structures can target specific pathways involved in cancer progression . The inclusion of the pyrrolo-triazole framework in the compound may enhance its biological activity by improving binding affinity to target proteins involved in cancer cell proliferation.

Antimicrobial Properties
Compounds with oxadiazole structures have been reported to possess antimicrobial activity against various pathogens. The presence of the 1,2,4-oxadiazole ring contributes to this activity by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways . The specific combination of functional groups in this compound could lead to enhanced efficacy against resistant strains of bacteria and fungi.

Agricultural Applications

Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Oxadiazoles are known for their insecticidal properties; therefore, derivatives like the one discussed could be evaluated for effectiveness against agricultural pests. Research into similar compounds has demonstrated their ability to act as inhibitors of insect growth regulators .

Material Science

Polymer Development
The unique chemical structure may lend itself to applications in polymer science. Compounds with oxadiazole and triazole units can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Such materials could be useful in creating coatings or composites that require high-performance characteristics under varying environmental conditions.

Case Studies and Research Findings

Study Focus Findings
Özyazıcı et al. (2021)Synthesis and characterization of oxadiazole derivativesHighlighted the biological significance of oxadiazoles including anticancer and antimicrobial activities .
MDPI (2020)Biological assessment of oxadiazole derivativesDemonstrated broad-spectrum biological activities including anticancer and anti-diabetic effects .
PMC (2022)Synthesis of novel oxadiazolesReported on the synthesis of oxadiazoles with potential applications in medicine and agriculture .

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, oxadiazole derivatives, and triazole derivatives. These compounds share some structural features with 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione but differ in their specific functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which gives it distinct chemical and biological properties

Biological Activity

The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a complex molecular structure with potential pharmacological significance. Its unique combination of indene and oxadiazole moieties suggests a diverse range of biological activities. This article reviews the biological activity associated with this compound based on available literature.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d][1,2,3]triazole core linked to an oxadiazole and an indene derivative. This structural diversity is expected to contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The oxadiazole ring is known for its ability to inhibit various cancer-related targets:

  • Mechanism of Action : Oxadiazoles can inhibit enzymes such as thymidylate synthase (TS), crucial for DNA synthesis. Compounds with this scaffold have shown IC50 values ranging from 0.470.47 to 1.4μM1.4\mu M against TS proteins .
  • Case Studies : A study indicated that certain oxadiazole derivatives exhibited significant cytotoxicity against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) with IC50 values as low as 10.1μM10.1\mu M .

Anti-inflammatory Activity

Compounds containing the oxadiazole moiety have demonstrated anti-inflammatory properties:

  • Research Findings : A review noted that various oxadiazole derivatives possess anti-inflammatory effects through inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .

Antimicrobial Activity

The potential antimicrobial properties of this compound can be inferred from related studies on similar structures:

  • Activity Against Pathogens : Pyrazole and oxadiazole derivatives have shown promising antibacterial and antifungal activities. For instance, certain synthesized pyrazoles demonstrated notable antifungal activity against multiple pathogenic fungi .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50 ValuesReferences
AnticancerInhibition of thymidylate synthase0.47 - 10.1 µM ,
Anti-inflammatoryInhibition of COX enzymesNot specified
AntimicrobialBroad-spectrum activityNot specified

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